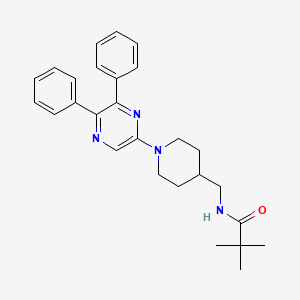

Skp2 inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H32N4O |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

N-[[1-(5,6-diphenylpyrazin-2-yl)piperidin-4-yl]methyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C27H32N4O/c1-27(2,3)26(32)29-18-20-14-16-31(17-15-20)23-19-28-24(21-10-6-4-7-11-21)25(30-23)22-12-8-5-9-13-22/h4-13,19-20H,14-18H2,1-3H3,(H,29,32) |

InChI Key |

GCCXPXBVXWVREI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NCC1CCN(CC1)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Skp2 Inhibitors

S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex.[1][2][3] Functioning as the substrate recognition subunit, Skp2 targets a variety of tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation.[4][5] Its overexpression is a common feature in numerous human cancers and is often correlated with aggressive tumor behavior and poor prognosis.[6][7] This has positioned Skp2 as a compelling therapeutic target for cancer drug development.[1][8]

This technical guide provides a detailed overview of the core mechanisms of action of Skp2 inhibitors, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.

The Core Mechanism: The SCF-Skp2 Signaling Pathway

The SCF-Skp2 E3 ligase complex is a multi-protein machine that catalyzes the final step in the ubiquitin conjugation cascade: the transfer of ubiquitin to a specific substrate protein. Skp2 does not act alone; it requires association with Skp1, Cullin-1, and an E2 conjugating enzyme to form the active SCF complex.

The primary and most studied role of SCF-Skp2 is the regulation of cell cycle progression, particularly the G1/S transition.[7][9] This is achieved by targeting cyclin-dependent kinase (CDK) inhibitors, such as p27Kip1 and p21Cip1, for degradation.[4][7][10] The degradation of these inhibitors allows for the activation of CDK2-cyclin E complexes, which drives the cell into the S phase.[9] Skp2 can also mediate K63-linked ubiquitination, which modulates protein function rather than causing degradation, as seen with the serine/threonine kinase Akt.[8][10]

Mechanisms of Action of Skp2 Inhibitors

Skp2 inhibitors act through several distinct mechanisms, primarily focused on disrupting the formation or function of the SCF-Skp2 complex. These strategies prevent the recognition and subsequent degradation of key tumor-suppressor substrates.

Key Inhibition Strategies:

-

Disruption of the Skp2-Skp1 Interaction: The association between Skp2 and Skp1 is fundamental for incorporating Skp2 into the SCF complex. Small molecules have been developed to bind directly to the F-box domain of Skp2, sterically hindering its interaction with Skp1.[11] This effectively prevents the assembly of a functional E3 ligase complex. Compound #25 (also known as SZL-P1-41) is a well-characterized inhibitor that operates through this mechanism.[8][11][12]

-

Disruption of the Skp2-Substrate Interaction: Another major strategy is to block the binding of substrates, like p27, to Skp2. This often involves targeting the interface between Skp2 and its accessory protein Cks1, which is required for p27 recognition.[9][13] Inhibitors in this class, sometimes referred to as SKPins, competitively inhibit the Skp2-p27 interaction, leading to p27 stabilization.[13]

-

Inhibition of Skp2 Expression: Some compounds act upstream by reducing the transcription or translation of the SKP2 gene. This leads to a lower cellular concentration of the Skp2 protein, thereby reducing overall SCF-Skp2 activity.

-

Disruption of the Skp2-Cks1 Interaction: Cks1 acts as an essential adaptor for the recognition of phosphorylated substrates like p27.[9] Molecules that disrupt the Skp2-Cks1 protein-protein interaction prevent the recruitment of these substrates, thereby inhibiting their ubiquitination.[9][13]

Quantitative Data on Skp2 Inhibitors

The potency of Skp2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes IC50 values for representative Skp2 inhibitors across various cancer cell lines.

| Inhibitor Name | Alias / Compound ID | Mechanism of Action | Cell Line | Cancer Type | IC50 (µM) | Reference |

| SZL-P1-41 | Compound #25 | Disrupts Skp2-Skp1 binding | PC3 | Prostate Cancer | 5.61 | [3] |

| SZL-P1-41 | Compound #25 | Disrupts Skp2-Skp1 binding | LNCaP | Prostate Cancer | 1.22 | [3] |

| C1 | SKPin C1 | Disrupts Skp2-p27 interaction | T-ALL Cell Lines | T-cell Leukemia | ~10-20 | [14] |

| Gentian Violet | - | Disrupts Skp2-p27 binding | HeLa | Cervical Cancer | 0.4 | [8] |

| Gentian Violet | - | Disrupts Skp2-p27 binding | tsFT210 | Murine Breast Cancer | 0.6 | [8] |

| Gartanin | - | Downregulates Skp2 expression | PC3 | Prostate Cancer | 13.56 | [3] |

| Gartanin | - | Downregulates Skp2 expression | LNCaP | Prostate Cancer | 8.32 | [3] |

| DT204 | - | Reduces Skp2 binding to Cullin-1 | RPMI8226 | Multiple Myeloma | N/A | [3] |

| SMIP004 | - | Non-structure-based | LNCaP | Prostate Cancer | 40 | [3] |

Key Experimental Protocols

Validating the mechanism of action of a novel Skp2 inhibitor requires a multi-faceted approach, employing a series of biochemical and cell-based assays.

In Vitro Ubiquitination Assay

-

Objective: To directly measure the ability of an inhibitor to block the ubiquitination of a Skp2 substrate (e.g., p27) by the purified SCF-Skp2 complex.

-

Methodology:

-

Reaction Mix: Combine purified recombinant proteins in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH3 or UbcH5), ubiquitin, ATP, and the purified SCF-Skp2-Cks1 complex.

-

Inhibitor Treatment: Add the Skp2 inhibitor at various concentrations to the reaction mix. A vehicle control (e.g., DMSO) is run in parallel.

-

Substrate Addition: Initiate the reaction by adding the phosphorylated p27 substrate.

-

Incubation: Incubate the reaction at 30-37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by Western blotting using an anti-p27 antibody. A successful inhibitor will show a reduction in the high-molecular-weight smear (polyubiquitinated p27) and an increase in the band corresponding to unmodified p27.

-

Co-Immunoprecipitation (Co-IP)

-

Objective: To determine if the inhibitor disrupts the interaction between Skp2 and its binding partners (e.g., Skp1, p27, or Cks1) within the cellular context.

-

Methodology:

-

Cell Treatment: Treat cultured cancer cells (e.g., PC3, MCF-7) with the Skp2 inhibitor or vehicle control for a specified time (e.g., 4-24 hours).

-

Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against one of the proteins of interest (e.g., anti-Skp2) overnight at 4°C. The antibody is typically pre-conjugated to protein A/G beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: Analyze the immunoprecipitated proteins by Western blotting using antibodies against the putative interaction partners (e.g., anti-Skp1, anti-p27). A reduction in the co-precipitated partner in the inhibitor-treated sample indicates disruption of the interaction.[13]

-

Western Blotting for Substrate Stabilization

-

Objective: To confirm that Skp2 inhibition leads to the accumulation of its substrates in cells.

-

Methodology:

-

Cell Treatment: Treat cancer cells with increasing concentrations of the Skp2 inhibitor for 24-48 hours.

-

Lysis: Prepare whole-cell lysates using a standard lysis buffer (e.g., RIPA buffer).

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against Skp2 substrates (p27, p21) and Skp2 itself. A loading control (e.g., GAPDH, β-actin) is essential.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An effective inhibitor should cause a dose-dependent increase in p27 and/or p21 levels.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To assess the functional consequence of substrate stabilization, specifically whether it induces cell cycle arrest.

-

Methodology:

-

Cell Treatment: Treat cells with the inhibitor for 24-48 hours.

-

Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.

-

Staining: Rehydrate the cells in PBS and stain with a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 peak is the expected outcome of p27 stabilization.[13]

-

References

- 1. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SKP2 | Cancer Genetics Web [cancer-genetics.org]

- 3. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Skp2 Inhibitors: Novel Anticancer Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 7. researchgate.net [researchgate.net]

- 8. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Cellular Target of Skp2 Inhibitor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression and tumorigenesis. Its primary function is to target various cell cycle regulators for ubiquitination and subsequent proteasomal degradation. The overexpression of Skp2 is a common feature in a multitude of human cancers, making it an attractive target for therapeutic intervention. Skp2 inhibitor 2, and other similar small molecules, directly target Skp2, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the cellular target of Skp2 inhibitors, their mechanism of action, quantitative data on their efficacy, and detailed protocols for key experimental validations.

The Primary Cellular Target: S-phase Kinase-associated Protein 2 (Skp2)

The direct cellular target of this compound and its analogs is the S-phase kinase-associated protein 2 (Skp2) . Skp2 is an F-box protein that functions as the substrate recognition component of the SCF E3 ubiquitin ligase complex. By binding to Skp2, these inhibitors disrupt its ability to form a functional E3 ligase complex, thereby preventing the degradation of its downstream targets.

There are two primary mechanisms by which small molecule inhibitors target Skp2:

-

Inhibition of the Skp2-Skp1 Interaction: Compounds like SZL-P1-41 (also known as compound #25) are designed to bind to a pocket on Skp2 that is essential for its interaction with Skp1.[1][2] The association between Skp2 and Skp1 is a prerequisite for the assembly of the SCF complex. By preventing this interaction, the inhibitor effectively inactivates the entire SCF-Skp2 E3 ligase.

-

Inhibition of the Skp2-Substrate Interaction: Other inhibitors, such as SKPin C1, are designed to specifically block the binding of Skp2 to its substrates, most notably the cyclin-dependent kinase inhibitor p27Kip1.[3] This prevents the ubiquitination and subsequent degradation of p27, leading to its accumulation.

Quantitative Data on Skp2 Inhibitors

The efficacy of Skp2 inhibitors has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for representative Skp2 inhibitors.

Table 1: In Vitro Inhibitory Activity of Skp2 Inhibitors

| Inhibitor | Target Interaction | Assay Type | IC50 / KD | Reference |

| This compound (compound 14ag) | Skp2-Cks1 | Not Specified | 570 nM (IC50) | [4] |

| SCFSkp2-IN-2 (Compound AAA-237) | Skp2 | Not Specified | 28.77 µM (KD) | [5] |

| SZL-P1-41 (#25) | Skp2-Skp1 | In vitro binding assay | ~5 µM (effective concentration to completely prevent interaction) | [2] |

| SKPin C1 | Skp2-p27 | In silico virtual ligand screening and functional assays | Not specified | [3] |

Table 2: Cellular Activity of Skp2 Inhibitors

| Inhibitor | Cell Line | Assay Type | IC50 | Reference |

| SCFSkp2-IN-2 | A549 (NSCLC) | Proliferation Assay | 3 µM (24h), 2.5 µM (48h), 0.7 µM (72h) | [5] |

| SCFSkp2-IN-2 | H1299 (NSCLC) | Proliferation Assay | 3.9 µM (24h), 1.8 µM (48h), 1.1 µM (72h) | [5] |

| Skp2 Inhibitor C1 | U266 and RPMI 8226 (Multiple Myeloma) | Viability Assay | Significant decrease at 10 µM (12h) | [4] |

Signaling Pathways Modulated by Skp2 Inhibition

Inhibition of Skp2 function leads to the stabilization of its key substrates, which in turn modulates critical signaling pathways controlling cell cycle progression and apoptosis.

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Skp2-Skp1 Interaction Assay (Co-Immunoprecipitation)

This protocol is designed to assess the ability of a test compound to disrupt the interaction between Skp2 and Skp1.

Materials:

-

Cell lysate expressing tagged Skp2 (e.g., HA-Skp2) and Skp1.

-

Co-immunoprecipitation (Co-IP) Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, protease and phosphatase inhibitors.

-

Antibody against the tag on Skp2 (e.g., anti-HA antibody).

-

Protein A/G agarose beads.

-

SDS-PAGE gels and Western blotting reagents.

-

Primary antibodies: anti-Skp1 and anti-tag (e.g., anti-HA).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

Procedure:

-

Cell Lysis: Lyse cells expressing tagged Skp2 and Skp1 in Co-IP lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-tag antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP wash buffer.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against Skp1 and the Skp2 tag.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

Analysis: A decrease in the amount of Skp1 co-immunoprecipitated with Skp2 in the presence of the inhibitor indicates disruption of their interaction.

In Vitro Ubiquitination Assay of p27

This assay measures the ability of the SCF-Skp2 complex to ubiquitinate its substrate p27 in the presence or absence of an inhibitor.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH3), and ubiquitin.

-

Recombinant SCF-Skp2 complex (or components to reconstitute it: Skp1, Cul1, Rbx1, and Skp2).

-

Recombinant p27 substrate (preferably phosphorylated on Thr187).

-

Ubiquitination reaction buffer: 40 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 1 mM DTT.

-

ATP solution.

-

SDS-PAGE gels and Western blotting reagents.

-

Primary antibody: anti-p27.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1, E2, ubiquitin, ATP, and the SCF-Skp2 complex.

-

Inhibitor Treatment: Add the Skp2 inhibitor or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15-30 minutes at 30°C.

-

Substrate Addition: Add the recombinant p27 substrate to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blotting:

-

Separate the reaction products by SDS-PAGE.

-

Transfer to a PVDF membrane.

-

Probe with an anti-p27 antibody to detect ubiquitinated forms of p27 (which will appear as a high molecular weight smear or ladder).

-

Develop the blot using a chemiluminescence detection system.

-

Analysis: A reduction in the high molecular weight ubiquitinated p27 species in the presence of the inhibitor demonstrates its inhibitory effect on SCF-Skp2 E3 ligase activity.[6][7]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a Skp2 inhibitor.[1][4][8]

Materials:

-

Cells to be tested.

-

96-well cell culture plates.

-

Complete cell culture medium.

-

Skp2 inhibitor stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of the Skp2 inhibitor (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with a Skp2 inhibitor.[9][10][11]

Materials:

-

Cells treated with Skp2 inhibitor or vehicle.

-

Phosphate-buffered saline (PBS).

-

70% ethanol (ice-cold).

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS).

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest the treated and control cells by trypsinization, and wash them with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C overnight.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in the PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Analysis: An accumulation of cells in the G1 phase is indicative of a G1/S checkpoint arrest, a hallmark of Skp2 inhibition.

Mandatory Visualizations

Experimental Workflow for Skp2 Inhibitor Characterization

Caption: Workflow for characterizing Skp2 inhibitors.

Conclusion

Skp2 inhibitors, including this compound, represent a promising class of anti-cancer agents that directly target the Skp2 F-box protein. By disrupting the assembly and function of the SCF-Skp2 E3 ubiquitin ligase complex, these inhibitors lead to the accumulation of key tumor-suppressive substrates like p27. This, in turn, induces cell cycle arrest, primarily at the G1/S transition, and promotes apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of novel Skp2 inhibitors, facilitating their development as potential cancer therapeutics.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. MTT Assay [protocols.io]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

The Discovery and Development of Skp2 Inhibitor 2 (Compound 14ag): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Phase Kinase-Associated Protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, a key regulator of cell cycle progression and protein degradation. Overexpression of Skp2 is a hallmark of numerous human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention. This technical guide details the discovery and development of Skp2 Inhibitor 2 (also known as compound 14ag), a potent small molecule inhibitor of the Skp2-Cks1 interaction. This document provides an in-depth look at the compound's mechanism of action, summarizes key quantitative data, and outlines the detailed experimental protocols for its synthesis and evaluation.

Introduction: The Rationale for Targeting Skp2

Skp2 functions as the substrate recognition subunit of the SCFSkp2 E3 ligase.[1][2] A primary substrate of Skp2 is the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27).[3][4] The degradation of p27, mediated by Skp2, is a crucial step for the G1 to S phase transition in the cell cycle.[3] In many cancers, elevated Skp2 levels lead to excessive degradation of p27, thereby promoting uncontrolled cell proliferation.[4][5]

The interaction of Skp2 with its substrates, including p27, is often facilitated by the accessory protein Cks1.[6][7] Cks1 binds to Skp2 and enhances its affinity for phosphorylated substrates, making the Skp2-Cks1 protein-protein interaction (PPI) a prime target for therapeutic inhibition.[6][8] The disruption of this interaction is a promising strategy to stabilize p27, induce cell cycle arrest, and inhibit tumor growth.[5][8]

Discovery of 1,3-Diphenylpyrazine-Based Skp2 Inhibitors

This compound (compound 14ag) belongs to a novel class of 1,3-diphenylpyrazine derivatives identified through a structure-activity relationship (SAR) study based on a hit compound, 11a, from an in-house library.[4][9] The optimization of this chemical scaffold led to the development of potent inhibitors of the Skp2-Cks1 interaction.[4] Among these, compound 14i, a close analog of 14ag, demonstrated significant activity in both biochemical and cellular assays, as well as in vivo efficacy in xenograft models.[4][5]

Mechanism of Action

This compound (compound 14ag) and its analogs function by directly binding to Skp2 and disrupting its interaction with Cks1.[4] This inhibition of the Skp2-Cks1 complex formation prevents the efficient recognition and subsequent ubiquitination of p27. As a result, p27 levels are stabilized, leading to cell cycle arrest and a reduction in cancer cell proliferation.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for compounds representative of the 1,3-diphenylpyrazine class of Skp2 inhibitors. While specific data for compound 14ag is limited in the public domain, the data for the closely related and highly potent compound 14i provides a strong indication of the expected activity.

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| 14i | Skp2-Cks1 Interaction | 2.8 | HTRF Assay | [4][5] |

| This compound (14ag) | Skp2-Cks1 | 0.570 | Not Specified | [10] |

| Cell Line | Compound | IC50 (µM) | Assay Type | Reference |

| PC-3 (Prostate Cancer) | 14i | 4.8 | Cell Viability Assay | [4][5] |

| MGC-803 (Gastric Cancer) | 14i | 7.0 | Cell Viability Assay | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of 1,3-diphenylpyrazine-based Skp2 inhibitors.

General Synthesis of 1,3-Diphenylpyrazine Derivatives

The synthesis of the 1,3-diphenylpyrazine scaffold is a multi-step process that can be adapted to generate a library of analogs for SAR studies. The general procedure is as follows:

-

Step 1: Condensation. A substituted benzil is reacted with a substituted benzylamine in a suitable solvent, such as ethanol, often in the presence of a catalyst like ammonium acetate.

-

Step 2: Cyclization. The resulting intermediate undergoes cyclization upon heating to form the pyrazine ring.

-

Step 3: Functional Group Interconversion. Further modifications to the peripheral substituents on the phenyl rings can be carried out using standard organic chemistry transformations to explore the SAR.

-

Purification. The final compounds are purified by column chromatography on silica gel, and their structures are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Skp2-Cks1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to quantify the inhibitory effect of compounds on the Skp2-Cks1 protein-protein interaction.[6]

-

Protein Expression and Purification. Recombinant human GST-tagged Skp2/Skp1 and His-tagged Cks1 are expressed in E. coli and purified using affinity chromatography (Glutathione-Sepharose for GST-Skp2/Skp1 and Ni-NTA agarose for His-Cks1).[11]

-

Assay Procedure.

-

GST-Skp2/Skp1 and His-Cks1 are incubated together in an assay buffer (e.g., 20 mM Tris, pH 7.5, 200 mM NaCl, 2 mM DTT) in a 384-well plate.[11]

-

Test compounds, including a vehicle control (DMSO), are added to the wells.

-

After a pre-incubation period, anti-GST-Europium cryptate (donor) and anti-His-XL665 (acceptor) antibodies are added.

-

The plate is incubated to allow for antibody binding and FRET signal generation.

-

The HTRF signal is read on a compatible plate reader at 665 nm and 620 nm. The ratio of these readings is proportional to the extent of the Skp2-Cks1 interaction.

-

-

Data Analysis. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.[11]

In Vitro p27 Ubiquitination Assay

This assay determines the ability of a compound to inhibit the Skp2-mediated ubiquitination of p27.[2][3]

-

Reagents.

-

Assay Procedure.

-

The ubiquitination reaction is assembled on ice.

-

The reaction is initiated by transferring the tubes to a 30°C water bath and incubated for a defined period (e.g., 60 minutes).

-

The reaction is stopped by the addition of SDS-PAGE loading buffer.

-

-

Analysis.

-

The reaction products are resolved by SDS-PAGE.

-

The gel is dried and exposed to a phosphor screen or X-ray film to visualize the 35S-labeled p27.

-

A ladder of higher molecular weight bands corresponding to poly-ubiquitinated p27 will be visible in the control lane. Inhibition is observed as a reduction in the intensity and number of these bands.

-

Cell-Based p27 Degradation Assay

This assay evaluates the effect of the inhibitor on the stability of p27 in a cellular context.[12]

-

Cell Culture. A suitable cancer cell line with known Skp2 overexpression (e.g., HeLa or PC-3) is cultured under standard conditions.

-

Treatment. Cells are treated with the test compound at various concentrations or a vehicle control for a specified time.

-

Protein Extraction. Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis.

-

Protein concentrations are determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against p27 and a loading control (e.g., GAPDH or β-actin).

-

After incubation with a suitable HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis. An increase in the intensity of the p27 band in compound-treated cells compared to the control indicates stabilization of the p27 protein.

Visualizations

Signaling Pathway

References

- 1. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitination of p27 is regulated by Cdk-dependent phosphorylation and trimeric complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of ubiquitin ligase SCF(Skp2) by Cks1: insights from hydrogen exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the Skp2-Cks1 protein-protein interaction: structures, assays, and preclinical inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

The Gatekeepers of Cell Division: An In-depth Technical Guide to the Skp2-Cks1 Interaction and Its Role in Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orderly progression of the cell cycle is fundamental to cellular homeostasis, and its dysregulation is a hallmark of cancer. Central to this intricate process are the cyclin-dependent kinases (CDKs), whose activities are tightly controlled by a series of regulatory proteins. Among these, the CDK inhibitor p27Kip1 (p27) plays a crucial role in halting the cell cycle in the G1 phase. The timely degradation of p27 is a prerequisite for the transition from G1 to S phase, allowing for DNA replication and cell division to proceed. This degradation is primarily mediated by the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex, in which the F-box protein Skp2 acts as the substrate recognition component. However, the efficient recognition and subsequent ubiquitination of p27 by Skp2 is critically dependent on a small accessory protein, Cks1 (Cyclin-dependent kinase subunit 1). The interaction between Skp2 and Cks1 forms a composite binding surface that is essential for the recruitment of phosphorylated p27, marking it for proteasomal degradation.[1][2][3][4] Understanding the nuances of this interaction is paramount for developing novel therapeutic strategies that target cell cycle deregulation in cancer.

This technical guide provides a comprehensive overview of the Skp2-Cks1 interaction, its regulation, and its pivotal role in cell cycle progression. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the underlying molecular mechanisms, experimental methodologies to study this interaction, and a summary of quantitative data to facilitate comparative analysis.

The SCF-Skp2-Cks1 Complex: A Key Regulator of the G1/S Transition

The SCF-Skp2 E3 ubiquitin ligase complex is a multi-subunit enzyme responsible for the ubiquitination of a variety of cellular proteins, thereby targeting them for degradation by the 26S proteasome. The core components of this complex are Skp1, Cul1, and Roc1/Rbx1. The specificity of the SCF complex is conferred by the F-box protein, which in this context is Skp2.

The degradation of p27 is a tightly regulated process that begins with its phosphorylation on Threonine 187 (Thr187) by CDK2-Cyclin E/A complexes.[3][4][5] This phosphorylation event creates a binding site for the Skp2-Cks1 heterodimer. Cks1, a small 9 kDa protein, binds to the C-terminal leucine-rich repeat (LRR) domain of Skp2, and together they form a composite pocket that recognizes the phosphorylated Thr187 of p27.[4] This interaction dramatically increases the affinity of Skp2 for p27, ensuring its efficient ubiquitination and subsequent degradation.[2][3] The degradation of p27 relieves the inhibition of CDK2, allowing the cell to progress into the S phase.

Signaling Pathways and Regulation

The activity of the SCF-Skp2-Cks1 complex is intricately regulated throughout the cell cycle. The expression of both Skp2 and Cks1 is cell cycle-dependent, with their levels peaking at the G1/S transition and in the S phase. In early G1, the anaphase-promoting complex/cyclosome and its activator Cdh1 (APC/C-Cdh1) targets both Skp2 and Cks1 for ubiquitination and degradation, thus ensuring the stability of p27 and the maintenance of the G1 state. As cells approach the G1/S boundary, the activity of APC/C-Cdh1 is inhibited, leading to the accumulation of Skp2 and Cks1 and the subsequent degradation of p27.

The signaling pathway leading to p27 degradation can be visualized as a multi-step process:

References

- 1. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SKP1 Alpha Enzyme Human Recombinant | SKP-1 Protein | ProSpec [prospecbio.com]

- 3. The cell-cycle regulatory protein Cks1 is required for SCF(Skp2)-mediated ubiquitinylation of p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of the Cks1-dependent recognition of p27(Kip1) by the SCF(Skp2) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Effects of Skp2 Inhibition by Compound 14ag

Executive Summary

S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex and functions as a key regulator of cell cycle progression.[1][2][3] Overexpressed in numerous human cancers, Skp2 promotes oncogenesis primarily by targeting tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1, for proteasomal degradation.[4][5][6] This targeted degradation of p27 allows cells to transition from the G1 to the S phase of the cell cycle.[3][4] Consequently, inhibiting Skp2 has emerged as a promising therapeutic strategy for cancer treatment.

Compound 14ag is a small molecule inhibitor of Skp2 with a reported half-maximal inhibitory concentration (IC50) of 570 nM.[7] By disrupting Skp2 function, compound 14ag is expected to trigger a cascade of downstream events. The primary effect is the stabilization and accumulation of p27, leading to cell cycle arrest at the G1/S checkpoint.[2][8][9] Furthermore, inhibition of Skp2 can induce apoptosis through both p27-dependent mechanisms and by potentially modulating other Skp2 substrates and non-proteolytic functions.[6][10][11] This guide provides an in-depth overview of these downstream effects, supported by detailed experimental protocols and visual diagrams to elucidate the core mechanisms of action.

The SCF-Skp2 E3 Ligase Complex

Function and Regulation

The SCF complex is a multi-protein E3 ubiquitin ligase that plays a central role in regulating cellular processes by targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2] Skp2 is an F-box protein that serves as the substrate recognition subunit of this complex.[3] It binds to specific target proteins, often in a phosphorylation-dependent manner, thereby delivering them to the core ligase machinery for ubiquitination.

Key Substrates of Skp2

Skp2 targets a variety of proteins involved in cell cycle control and tumor suppression.[2]

-

p27Kip1: The most well-characterized substrate of Skp2 is p27.[4][12][13][14] p27 is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates Cyclin E-CDK2 complexes, thereby preventing entry into the S phase.[4] For Skp2 to recognize p27, p27 must first be phosphorylated on threonine 187 (T187) by the Cyclin E-CDK2 complex.[4] The accessory protein Cks1 is also essential for the high-affinity interaction between Skp2 and phosphorylated p27.[4][15]

-

Other Substrates: Beyond p27, Skp2 also mediates the degradation of other key regulators, including p21, p57, FOXO1, and Cyclin D/E, further highlighting its central role in promoting cell proliferation.[2][6]

Role in Oncogenesis

The oncogenic role of Skp2 is well-documented. Its overexpression has been observed in breast, prostate, and lung cancers and is often correlated with tumor metastasis, drug resistance, and poor patient survival.[4] By driving the degradation of tumor suppressors like p27, elevated Skp2 levels provide a significant proliferative advantage to cancer cells.

Compound 14ag: A Specific Skp2 Inhibitor

Compound 14ag, also referred to as Skp2 inhibitor 2, is a small molecule designed to inhibit the function of the Skp2-Cks1 complex.[7] Its primary mechanism is to disrupt the recruitment and/or ubiquitination of Skp2 substrates.

| Parameter | Value | Reference |

| Target | Skp2-Cks1 | [7] |

| IC50 (Half-Maximal Inhibitory Concentration) | 570 nM | [7] |

Core Downstream Effects of Skp2 Inhibition

The inhibition of Skp2 by compound 14ag initiates a well-defined series of cellular events, culminating in anti-proliferative outcomes.

Stabilization of Skp2 Substrates

The most immediate consequence of Skp2 inhibition is the prevention of p27 degradation. This leads to a rapid accumulation of p27 protein within the cell. The stabilization of other Skp2 substrates is also expected.

| Protein | Expected Change Upon 14ag Treatment | Function |

| p27Kip1 | Increase | CDK inhibitor, blocks G1/S transition |

| p21Cip1 | Increase | CDK inhibitor, tumor suppressor |

| FOXO1 | Increase | Transcription factor, promotes apoptosis |

| Cyclin E | No direct change or decrease | Activates CDK2, promotes S-phase entry |

| p-Rb (S807/811) | Decrease | Inactivation of Rb allows E2F release |

Induction of Cell Cycle Arrest

The accumulation of p27 directly impacts cell cycle machinery. Increased p27 levels lead to the inhibition of Cyclin E-CDK2 kinase activity. This prevents the phosphorylation of key substrates required for DNA replication, such as Retinoblastoma protein (Rb), resulting in cell cycle arrest, predominantly at the G1/S transition.[2][8][9][16]

| Cell Cycle Phase | Illustrative % of Cells (Control) | Illustrative % of Cells (+ Compound 14ag) |

| G0/G1 | 45% | 75% |

| S | 35% | 10% |

| G2/M | 20% | 15% |

| (Note: Data are for illustrative purposes to demonstrate the expected trend of G1 accumulation.) |

Induction of Apoptosis

Prolonged cell cycle arrest or the accumulation of tumor suppressor proteins can trigger programmed cell death (apoptosis). Skp2 inhibition has been shown to induce apoptosis, often measured by the increase in cleaved caspase-3, a key executioner caspase.[6] This can occur through several mechanisms:

-

p27-Dependent Apoptosis: In some contexts, the stabilization of p27 is sufficient to trigger apoptosis.[6]

-

FOXO1 Stabilization: Skp2 targets the pro-apoptotic transcription factor FOXO1 for degradation. Its stabilization can increase the expression of apoptotic genes.

-

Non-Proteolytic Functions: Skp2 can directly bind to the transcriptional co-activator p300, preventing it from acetylating and stabilizing p53.[11][17] Inhibiting this interaction could lead to p53 activation and subsequent apoptosis.[17]

| Assay Parameter | Illustrative Result (Control) | Illustrative Result (+ Compound 14ag) |

| % Apoptotic Cells (Annexin V+) | 5% | 30% |

| Relative Caspase-3 Activity | 1.0 | 4.5 |

| (Note: Data are for illustrative purposes to demonstrate the expected pro-apoptotic effect.) |

Key Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[18][19]

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[20]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[21]

-

Microplate reader (absorbance at 570-590 nm).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of compound 14ag (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate at 37°C for 3-4 hours.[21]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blotting for Protein Level Analysis

Materials:

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Skp2, anti-p27, anti-cleaved caspase-3, anti-Actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Treat cells with compound 14ag for the desired time, wash with cold PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Co-Immunoprecipitation for Skp2-p27 Interaction

This technique is used to determine if compound 14ag disrupts the physical interaction between Skp2 and p27.[22][23]

Materials:

-

Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Nonidet P-40 with inhibitors).[22]

-

Anti-Skp2 antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

Wash buffer and elution buffer.

Procedure:

-

Lysis: Lyse treated and control cells in non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Skp2 antibody overnight at 4°C.

-

Complex Capture: Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling.

-

Analysis: Analyze the eluate by Western blotting using antibodies against both Skp2 (to confirm immunoprecipitation) and p27 (to check for co-immunoprecipitation). A reduced p27 signal in the 14ag-treated sample indicates disruption of the interaction.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.[24][25]

Materials:

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).[24]

-

RNase A solution (e.g., 100 µg/mL).[24]

-

Flow cytometer.

Procedure:

-

Harvesting: Harvest at least 1x10^6 cells per sample from control and 14ag-treated cultures.

-

Fixation: Wash cells with PBS, then resuspend the pellet while gently vortexing and adding 1-5 mL of ice-cold 70% ethanol dropwise. Fix for at least 30 minutes on ice (can be stored at -20°C for weeks).[24][26]

-

Washing: Centrifuge the fixed cells to remove ethanol and wash twice with PBS.[24]

-

Staining: Resuspend the cell pellet in PI/RNase A staining solution.[24]

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

Inhibition of the Skp2 F-box protein by compound 14ag represents a targeted approach to cancer therapy. The primary downstream consequences—stabilization of the tumor suppressor p27, subsequent G1 cell cycle arrest, and induction of apoptosis—collectively contribute to a potent anti-proliferative effect. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these effects and further explore the therapeutic potential of Skp2 inhibitors in preclinical models. Understanding these core downstream pathways is essential for the continued development of this promising class of anti-cancer agents.

References

- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 2. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SKP2 - Wikipedia [en.wikipedia.org]

- 4. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Skp2 Pathway: A Critical Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific small molecule inhibitors of Skp2-mediated p27 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Skp2 Inhibitors: Novel Anticancer Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Skp2-mediated degradation of p27 regulates progression into mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactome | SCF(Skp2)-mediated degradation of p27/p21 [reactome.org]

- 15. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting the p27 E3 ligase SCF(Skp2) results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Chemical Inhibitor of the Skp2/p ... | Article | H1 Connect [archive.connect.h1.co]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 22. pubcompare.ai [pubcompare.ai]

- 23. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 24. ucl.ac.uk [ucl.ac.uk]

- 25. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 26. vet.cornell.edu [vet.cornell.edu]

In-Depth Technical Guide: Anti-Proliferative Effects of Skp2 Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-proliferative effects of the S-phase kinase-associated protein 2 (Skp2) inhibitor, designated as Skp2 inhibitor 2 (also known as compound 14ag). This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the cited research. Additionally, this guide explores the effects of a related and well-characterized Skp2 inhibitor, compound #25 (also known as SZL-P1-41), to provide a broader context for targeting Skp2 in oncology.

Introduction to Skp2 Inhibition

S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex. It functions as a substrate recognition unit, targeting various tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation. A key substrate of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1 (p27). Overexpression of Skp2 is a common feature in a wide range of human cancers and is often associated with increased cell proliferation, tumor progression, and poor prognosis due to the enhanced degradation of p27. Therefore, the development of small molecule inhibitors targeting Skp2 is a promising therapeutic strategy in oncology.

This compound (Compound 14ag)

This compound, also referred to as compound 14ag, is a novel small molecule designed to disrupt the interaction between Skp2 and its essential cofactor, Cks1 (cyclin-dependent kinase subunit 1). This interaction is crucial for the recognition and ubiquitination of p27.

Mechanism of Action

This compound acts by competitively binding to Skp2 and inhibiting its interaction with Cks1. This disruption of the Skp2-Cks1 complex prevents the proper recognition and subsequent ubiquitination of p27. The accumulation of p27 leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, primarily at the G1/S transition, and a subsequent reduction in cell proliferation.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and a closely related, more potent compound from the same study, 14i, against the Skp2-Cks1 interaction and their anti-proliferative effects on various cancer cell lines.

| Compound | Target | IC50 (nM) | Cell Line | Cancer Type | Anti-proliferative IC50 (µM) | Reference |

| This compound (14ag) | Skp2-Cks1 Interaction | 570 | - | - | - | Zhang K, et al. J Med Chem. 2023.[1] |

| Compound 14i | Skp2-Cks1 Interaction | 2800 | PC-3 | Prostate Cancer | 4.8 | Zhang K, et al. J Med Chem. 2023.[1] |

| MGC-803 | Gastric Cancer | 7.0 | Zhang K, et al. J Med Chem. 2023.[1] |

Note: While this compound (14ag) showed a potent IC50 for the target interaction, the related compound 14i was selected for further anti-proliferative and in vivo studies in the primary publication.

In Vivo Anti-Tumor Efficacy of a Related Compound (14i)

Compound 14i, a structurally related analog of this compound, demonstrated significant anti-tumor effects in xenograft mouse models.

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| PC-3 Xenograft | Prostate Cancer | Compound 14i (dose not specified) | Effective anticancer effects observed | Zhang K, et al. J Med Chem. 2023.[1] |

| MGC-803 Xenograft | Gastric Cancer | Compound 14i (dose not specified) | Effective anticancer effects observed | Zhang K, et al. J Med Chem. 2023.[1] |

Compound #25 (SZL-P1-41): A Clinically Investigated Skp2 Inhibitor

To provide a broader understanding of the therapeutic potential of Skp2 inhibition, this guide includes data on compound #25 (SZL-P1-41), a well-characterized Skp2 inhibitor that has been extensively studied.

Mechanism of Action

Compound #25 disrupts the formation of the SCF-Skp2 complex by binding to the F-box domain of Skp2, thereby preventing its interaction with Skp1. This inhibition of the E3 ligase complex assembly leads to the stabilization of Skp2 substrates, including p27 and p21, and impairs Akt-driven glycolysis. The downstream effects include the induction of apoptosis and cellular senescence.[2]

Quantitative Data Summary: Anti-proliferative Effects of Compound #25

| Cell Line | Cancer Type | Anti-proliferative IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 5.61 | Chan CH, et al. Cell. 2013.[2] |

| LNCaP | Prostate Cancer | 1.22 | Chan CH, et al. Cell. 2013.[2] |

| 769-P | Clear Cell Renal Cell Carcinoma | 20.66 | Hsieh JJ, et al. Nat Rev Dis Primers. 2017. (Data from a study citing Chan et al. as the original source) |

| Caki-1 | Clear Cell Renal Cell Carcinoma | >50 | Hsieh JJ, et al. Nat Rev Dis Primers. 2017. (Data from a study citing Chan et al. as the original source) |

In Vivo Anti-Tumor Efficacy of Compound #25

Compound #25 has demonstrated potent anti-tumor activity in various xenograft models and has been shown to enhance the efficacy of chemotherapeutic agents.

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Prostate Xenograft | Prostate Cancer | Compound #25 | Reduced tumor growth | Chan CH, et al. Cell. 2013. |

| Lung Xenograft | Lung Cancer | Compound #25 | Reduced tumor growth | Chan CH, et al. Cell. 2013. |

| Prostate Xenograft | Prostate Cancer | Compound #25 + Doxorubicin or Cyclophosphamide | Enhanced sensitivity to chemotherapy, leading to increased inhibition of cancer cell growth | Chan CH, et al. Cell. 2013.[3] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to evaluate the anti-proliferative effects of Skp2 inhibitors.

Cell Culture

Human cancer cell lines (e.g., PC-3, MGC-803, LNCaP, 769-P, Caki-1) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Skp2-Cks1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to quantify the inhibitory effect of compounds on the Skp2-Cks1 protein-protein interaction.

-

Reagents : GST-tagged Skp2, His-tagged Cks1, anti-GST antibody conjugated to a donor fluorophore (e.g., europium cryptate), and an anti-His antibody conjugated to an acceptor fluorophore (e.g., d2).

-

Procedure :

-

Skp2-GST and Cks1-His are incubated with the test compound at various concentrations in an assay buffer.

-

The HTRF antibodies are added to the mixture.

-

After incubation, the fluorescence is measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis : The ratio of the fluorescence signals at the two wavelengths is calculated. A decrease in the HTRF signal indicates inhibition of the Skp2-Cks1 interaction. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed to assess the anti-proliferative effects of the inhibitors.

-

Procedure :

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the Skp2 inhibitor for a specified period (e.g., 72 hours).

-

MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

-

Data Analysis : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blot Analysis

Western blotting is used to determine the protein levels of Skp2, p27, and other relevant cell cycle proteins.

-

Procedure :

-

Cells are treated with the Skp2 inhibitor for the desired time.

-

Cells are lysed, and protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Skp2, p27, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Procedure :

-

Cells are treated with the Skp2 inhibitor.

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A.

-

-

Data Analysis : The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of the Skp2 inhibitor in a living organism.

-

Procedure :

-

Athymic nude mice are subcutaneously injected with cancer cells (e.g., PC-3 or MGC-803).

-

When the tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

The treatment group receives the Skp2 inhibitor via a suitable route of administration (e.g., intraperitoneal or oral gavage) at a specified dose and schedule. The control group receives the vehicle.

-

Tumor size is measured regularly with calipers, and tumor volume is calculated.

-

-

Data Analysis : The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the investigation of Skp2 inhibitors.

Caption: Skp2 Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for Skp2 Inhibitor Evaluation.

Conclusion

This compound and related compounds represent a promising class of anti-cancer agents that target a key regulator of the cell cycle. By disrupting the Skp2-Cks1 interaction, these inhibitors lead to the accumulation of the tumor suppressor p27, resulting in cell cycle arrest and the inhibition of tumor growth. The quantitative data from both in vitro and in vivo studies underscore the therapeutic potential of this approach. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of Skp2 inhibitors as a novel cancer therapy. Further research is warranted to fully elucidate the clinical utility of these compounds.

References

The Role of Skp2 Inhibitors in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex and a key regulator of cell cycle progression and cellular survival. Overexpressed in a wide range of human cancers, Skp2 promotes tumorigenesis by targeting various tumor suppressor proteins for proteasomal degradation. Consequently, the inhibition of Skp2 has emerged as a promising therapeutic strategy for cancer treatment. This technical guide provides an in-depth analysis of the mechanisms by which Skp2 inhibitors induce apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Introduction: Skp2 as a Therapeutic Target in Oncology

Skp2 functions as the substrate recognition subunit of the SCFSkp2 E3 ubiquitin ligase complex. Its primary oncogenic role is mediated through the ubiquitination and subsequent degradation of key cell cycle inhibitors, most notably p27Kip1 and p21Cip1. The loss of these proteins leads to uncontrolled cell proliferation. Beyond its role in cell cycle control, Skp2 is also implicated in the regulation of apoptosis through both proteolytic and non-proteolytic mechanisms, making it an attractive target for anti-cancer drug development.

Mechanisms of Skp2 Inhibitor-Induced Apoptosis

Skp2 inhibitors induce apoptosis in cancer cells through several interconnected signaling pathways. These can be broadly categorized into mechanisms dependent on the restoration of tumor suppressor function and those that modulate other pro-survival pathways.

Proteolytic Pathway: Stabilization of p27Kip1 and p21Cip1

The canonical mechanism of Skp2-mediated cell cycle progression involves the degradation of the cyclin-dependent kinase (CDK) inhibitors p27Kip1 and p21Cip1. Skp2 inhibitors block this process, leading to the accumulation of p27 and p21. This, in turn, inhibits CDK2/Cyclin E and CDK2/Cyclin A complexes, resulting in G1 cell cycle arrest and, subsequently, apoptosis.

Non-Proteolytic Pathway: Modulation of p53 Activity

Skp2 can also suppress apoptosis through a non-proteolytic mechanism by interacting with the p53 tumor suppressor protein. Skp2 competes with p53 for binding to the co-activator p300, thereby inhibiting p300-mediated acetylation of p53. This acetylation is crucial for p53 stability and its transcriptional activity. By preventing this interaction, Skp2 inhibitors promote p53 acetylation, leading to the transactivation of pro-apoptotic target genes such as Bax and PUMA.

Regulation of Pro-Survival Signaling: The Akt Pathway

Skp2 has been shown to activate the pro-survival Akt signaling pathway. It mediates the K63-linked ubiquitination of Akt, which promotes its membrane localization and activation. Skp2 inhibitors can abrogate this process, leading to decreased Akt activity and, consequently, reduced cell survival and increased apoptosis.

Quantitative Analysis of Skp2 Inhibitor-Induced Apoptosis

The efficacy of Skp2 inhibitors in inducing apoptosis has been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: Apoptosis Induction by Skp2 Inhibitor Compound #25 (SZL-P1-41)

| Cancer Cell Line | Compound #25 Concentration | Apoptosis Assay | Quantitative Result | Reference |

| PC3 (Prostate) | 10 µM | Annexin V/PI | ~25% apoptotic cells | |

| LNCaP (Prostate) | 10 µM | Annexin V/PI | ~20% apoptotic cells | |

| A549 (Lung) | 10 µM | Annexin V/PI | Significant increase in apoptosis |

Table 2: Apoptosis Induction by Skp2 Inhibitor SKPin C1

| Cancer Cell Line | SKPin C1 Concentration | Apoptosis Assay | Quantitative Result | Reference |

| U266 (Multiple Myeloma) | 25 µM | Flow Cytometry (Annexin V) | ~30% increase in apoptosis rate | |

| RPMI 8226 (Multiple Myeloma) | 25 µM | Flow Cytometry (Annexin V) | ~25% increase in apoptosis rate | |

| U266 (Multiple Myeloma) | 25 µM | Western Blot | Significant increase in cleaved caspase-3 | |

| RPMI 8226 (Multiple Myeloma) | 25 µM | Western Blot | Significant increase in cleaved caspase-3 |

Table 3: Apoptosis Induction by Other Skp2 Inhibition Strategies

| Cancer Cell Line | Inhibition Method | Apoptosis Assay | Quantitative Result | Reference |

| SCLC & NSCLC | Skp2-antisense | Sub-G1 analysis (Flow Cytometry) | Increase in sub-G1 population | |

| SCLC & NSCLC | Skp2-antisense | Caspase-3 activation | Activation of caspase-3 | |

| Osteosarcoma | C1 and Pevonedistat | Western Blot | Dose-dependent increase in cleaved caspase-3 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of Skp2 inhibitor-induced apoptosis.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the Skp2 inhibitor or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

-

Cell Treatment: Treat cells with the Skp2 inhibitor at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Apoptosis Markers

-

Cell Lysis: After treatment with the Skp2 inhibitor, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, p27, p21, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase-3 Activity Assay (Colorimetric)

-

Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells as described for Western blotting.

-

Assay Reaction: In a 96-well plate, add 50 µL of cell lysate, 50 µL of 2X Reaction Buffer (containing 10 mM DTT), and 5 µL of DEVD-pNA substrate (4 mM).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Skp2 inhibitor-induced apoptosis signaling pathways.

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Conclusion and Future Directions

Skp2 inhibitors represent a promising class of anti-cancer agents that can effectively induce apoptosis in a variety of tumor types. Their multifaceted mechanism of action, involving the restoration of key tumor suppressors and the inhibition of pro-survival signaling, provides a strong rationale for their continued development. Future research should focus on the development of more potent and specific Skp2 inhibitors, the identification of predictive biomarkers to guide patient selection, and the exploration of combination therapies to overcome potential resistance mechanisms. The in-depth understanding of the molecular pathways outlined in this guide will be instrumental in advancing these next-generation cancer therapies.

Methodological & Application

Application Notes and Protocols for Skp2 Inhibitor 2 (Compound 14ag) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. It functions as a substrate recognition unit, targeting various tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation. A key substrate of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1 (p27). Overexpression of Skp2 is frequently observed in a multitude of human cancers and is often correlated with poor prognosis due to the subsequent downregulation of p27, leading to uncontrolled cell proliferation.[1][2] Therefore, the inhibition of Skp2 presents a promising therapeutic strategy for cancer treatment.

Skp2 inhibitor 2 (compound 14ag) is a small molecule inhibitor that targets the F-box protein Skp2.[3] It disrupts the crucial interaction between Skp2 and Cks1, a necessary cofactor for the recognition and ubiquitination of p27. This inhibition leads to the stabilization and accumulation of p27, resulting in cell cycle arrest and apoptosis in cancer cells.

These application notes provide detailed protocols for the use of this compound (compound 14ag) in cell culture experiments to study its effects on cancer cells.

Data Presentation

Table 1: In Vitro Activity of Skp2 Inhibitors

| Compound | Target Interaction | IC50 (in vitro) | Cell Line | IC50 (Cell-based) | Reference |

| This compound (compound 14ag) | Skp2-Cks1 | 570 nM | - | - | [3] |

| Skp2 inhibitor 1 (compound 14i) | Skp2-Cks1 | 2.8 µM | PC-3 | 4.8 µM | [4][5] |

| MGC-803 | 7.0 µM | [4] |

Note: Data for compound 14ag in cell-based assays is not currently available. Compound 14i is a structurally related compound from the same chemical series and provides an indication of the potential potency in cellular assays.

Signaling Pathway

The Skp2 signaling pathway is a central regulator of the cell cycle. Skp2, as part of the SCF complex, targets the tumor suppressor p27 for degradation, thereby allowing the progression of the cell cycle from G1 to S phase. Inhibition of Skp2 disrupts this process, leading to an accumulation of p27, which in turn inhibits cyclin-dependent kinases (CDKs) and causes cell cycle arrest.

Caption: Skp2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

General Cell Culture and Compound Handling

Materials:

-

Cancer cell lines (e.g., PC-3, MGC-803, or other relevant lines)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (compound 14ag)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Culture cancer cells in a humidified incubator at 37°C with 5% CO2.

-

Prepare a stock solution of this compound (compound 14ag) in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term storage.[3]

-

On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in a complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Western Blot Analysis for p27 and Skp2 Levels

This protocol is to determine the effect of this compound on the protein levels of Skp2 and its downstream target, p27.

Caption: Western Blot Experimental Workflow.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p27, anti-Skp2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 to 48 hours.

-

Wash cells with cold PBS and lyse them in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.